molecular formula C20H26N2O2 B12497450 (2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine

(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine

Cat. No.: B12497450
M. Wt: 326.4 g/mol
InChI Key: HYQDZOJHGOMQRZ-UHFFFAOYSA-N
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Description

(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a phenyl group substituted with a piperidinyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the benzyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethoxybenzyl)amine: Lacks the phenyl and piperidinyl groups, making it less complex.

    (4-(1-Piperidinyl)phenyl)amine: Lacks the benzyl and methoxy groups, resulting in different chemical properties.

    (2,3-Dimethoxyphenyl)amine: Similar structure but without the piperidinyl group.

Uniqueness

(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine is unique due to the combination of its benzyl, methoxy, phenyl, and piperidinyl groups. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it valuable in research and industrial applications .

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-4-piperidin-1-ylaniline

InChI

InChI=1S/C20H26N2O2/c1-23-19-8-6-7-16(20(19)24-2)15-21-17-9-11-18(12-10-17)22-13-4-3-5-14-22/h6-12,21H,3-5,13-15H2,1-2H3

InChI Key

HYQDZOJHGOMQRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)N3CCCCC3

solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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